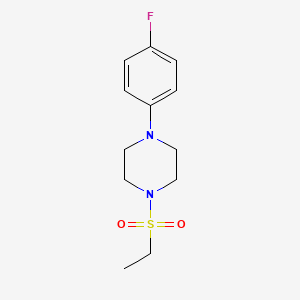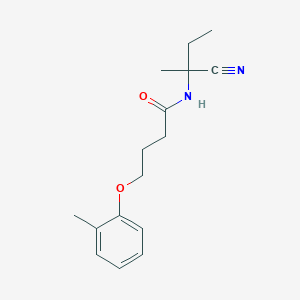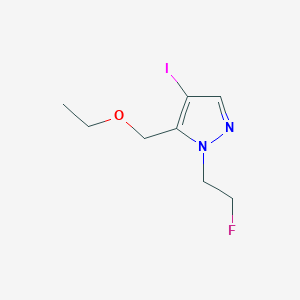
5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethoxymethyl group: This step involves the alkylation of the pyrazole ring with ethoxymethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the fluoroethyl group: This can be done by nucleophilic substitution using 2-fluoroethyl bromide or tosylate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of the corresponding reduced pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoroethyl and iodo groups can enhance its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 5-(methoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole
- 5-(ethoxymethyl)-1-(2-chloroethyl)-4-iodo-1H-pyrazole
- 5-(ethoxymethyl)-1-(2-fluoroethyl)-4-bromo-1H-pyrazole
Uniqueness
5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodo-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethoxymethyl group enhances its solubility, while the fluoroethyl and iodo groups contribute to its reactivity and potential bioactivity.
属性
IUPAC Name |
5-(ethoxymethyl)-1-(2-fluoroethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FIN2O/c1-2-13-6-8-7(10)5-11-12(8)4-3-9/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGUEQHOSBYULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CCF)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(ethanesulfonyl)-N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2485398.png)
![ethyl 6-benzyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
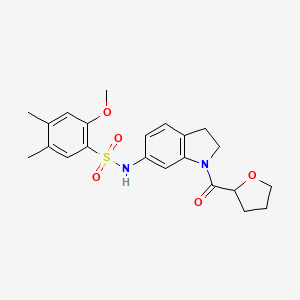
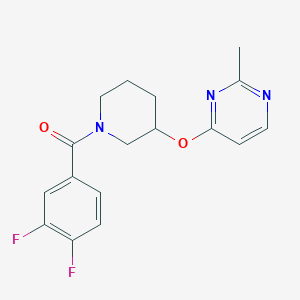
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2485407.png)
![4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride](/img/structure/B2485408.png)
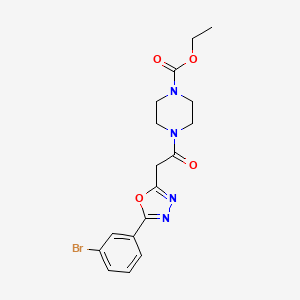
![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2485410.png)
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2485415.png)
